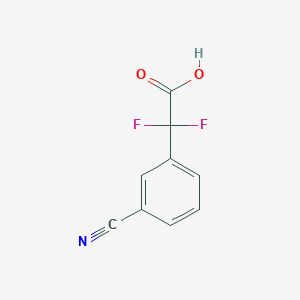
2-(3-Cyanophenyl)-2,2-difluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyanophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of a cyanophenyl group and two fluorine atoms attached to an acetic acid moiety
作用機序
Target of Action
Compounds with similar structures, such as cyanoacetohydrazides, have been used as precursors in reactions leading to the construction of various heterocycles .
Mode of Action
Based on the structural similarity to cyanoacetohydrazides, it can be inferred that this compound may act as an ambident nucleophile, capable of attacking at multiple sites .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Pharmacokinetics
A structurally similar compound, 2-(3-cyanophenyl)acetic acid, has been reported to have high gi absorption and is bbb permeant .
Result of Action
Based on its potential use in suzuki–miyaura cross-coupling reactions, it can be inferred that this compound may play a role in the formation of carbon–carbon bonds .
Action Environment
It’s worth noting that the stability of similar compounds, such as boronic acids and their esters, can be influenced by the presence of water .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl boronic acid with a halogenated difluoroacetic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-(3-Cyanophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often requiring a catalyst or a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
2-(3-Cyanophenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of biochemical assays and as a probe in molecular biology studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
2-(4-Cyanophenyl)-2,2-difluoroacetic acid: Similar structure but with the cyanophenyl group in the para position.
2-(3-Cyanophenyl)-2,2-dichloroacetic acid: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness: 2-(3-Cyanophenyl)-2,2-difluoroacetic acid is unique due to the presence of both the cyanophenyl group and the difluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable for various applications.
特性
IUPAC Name |
2-(3-cyanophenyl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-2-6(4-7)5-12/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAGTQJOVCSSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(C(=O)O)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
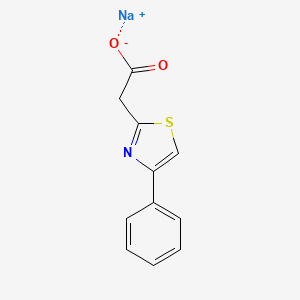
![ethyl 2-(2-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923140.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2923141.png)
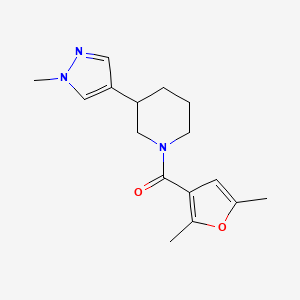
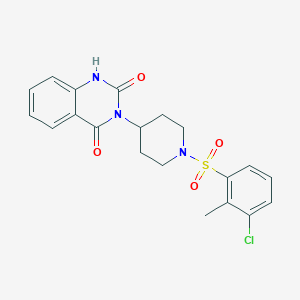
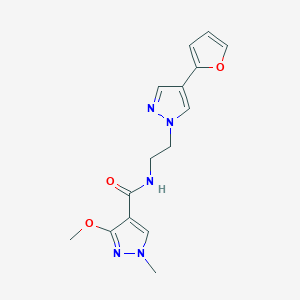
![tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B2923149.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2923150.png)
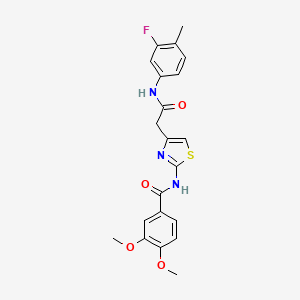
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2923152.png)

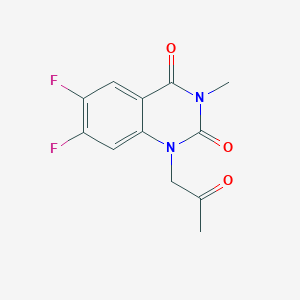
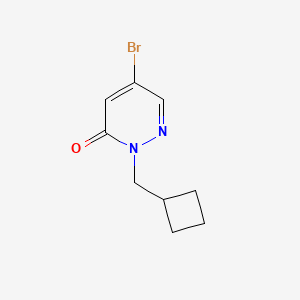
![N~4~-(2,5-dimethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2923161.png)
